molecular formula C17H23BrClNO5 B4043778 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4043778
M. Wt: 436.7 g/mol
InChI Key: XPALWNRJHYDPGB-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with 3,5-dimethylpiperidine under controlled conditions to yield the final product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromo and chloro groups to their respective hydrogenated forms.

    Substitution: Nucleophilic substitution reactions can occur, where the bromo or chloro groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide or thiourea in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signal transduction pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2-chlorophenoxy)ethanol: An intermediate in the synthesis of the target compound.

    4-(2-Bromo-4-chlorophenoxy)butanoic acid: A structurally similar compound with different functional groups.

    2-(2-Bromo-1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethyl)-4-methyl-1,3-dioxolane: Another related compound with a dioxolane ring.

Uniqueness

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of bromo and chloro substituents, along with the piperidine backbone, makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClNO.C2H2O4/c1-11-7-12(2)10-18(9-11)5-6-19-15-4-3-13(16)8-14(15)17;3-1(4)2(5)6/h3-4,8,11-12H,5-7,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPALWNRJHYDPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=C(C=C(C=C2)Br)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 2
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Reactant of Route 6
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid

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